N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is an organic compound characterized by the presence of an acetylphenyl group and a dimethylpyrazolyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-acetylphenylamine and 3,5-dimethyl-1H-pyrazole.
Step 1 Formation of Intermediate: The 3-acetylphenylamine is reacted with an appropriate acylating agent to form an intermediate acylated product.
Step 2 Coupling Reaction: The intermediate is then coupled with 3,5-dimethyl-1H-pyrazole under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 3 Final Product Formation: The resulting product is purified using techniques such as recrystallization or chromatography to obtain N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, which could be explored for therapeutic applications.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The acetylphenyl group may facilitate binding to active sites, while the pyrazolyl group can enhance the compound’s stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and binding properties.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Shorter carbon chain, which can influence its physical and chemical properties.
Uniqueness
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazolyl groups, which confer specific reactivity and binding characteristics. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- IUPAC Name : N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide
- Canonical SMILES : CC1=CC(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)
The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetylphenyl isocyanate with 3,5-dimethylpyrazole under controlled conditions. This method allows for the formation of the desired amide bond while maintaining the integrity of the pyrazole structure.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit considerable anticancer activity. For instance, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.8 | Inhibition of cell cycle progression |
A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial function |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: In Vitro Evaluation
A study conducted by Metwally et al. investigated the biological activity of this compound against several cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and various biological targets. The results indicated strong binding affinity to acetylcholinesterase (AChE), suggesting potential use in neurodegenerative diseases such as Alzheimer's.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-12(2)20(19-11)13(3)9-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-8,10,13H,9H2,1-4H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHXMHJBWBRTKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.